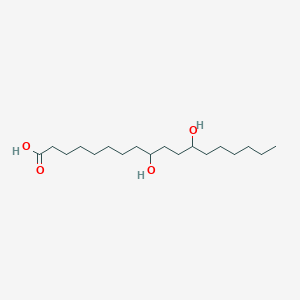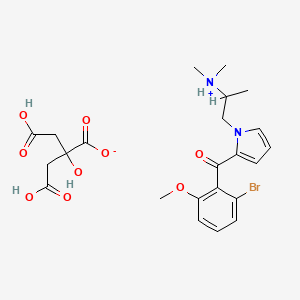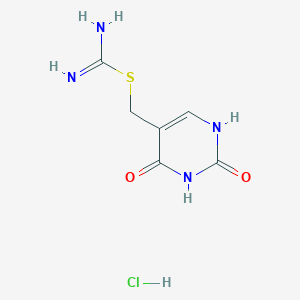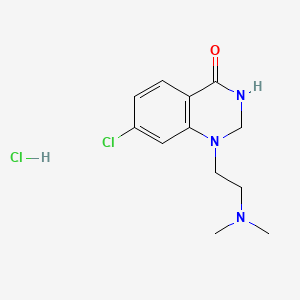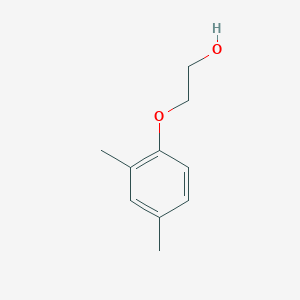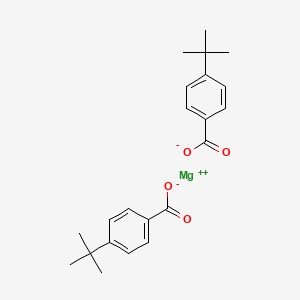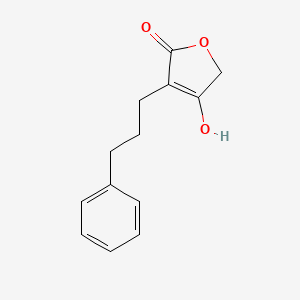
2(5H)Furanone, 4-hydroxy-3-(3-phenylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(5H)Furanone, 4-hydroxy-3-(3-phenylpropyl)- is a chemical compound belonging to the furanone family. Furanones are five-membered lactones with a wide range of applications in organic synthesis and the production of biologically active compounds. This particular compound is known for its unique structure, which includes a hydroxy group and a phenylpropyl substituent, making it a valuable intermediate in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)Furanone, 4-hydroxy-3-(3-phenylpropyl)- can be achieved through several methods. One common approach involves the condensation of functional derivatives of aliphatic and cyclic compounds. For instance, the preparation of 2(5H)-furanone and 5-hydroxy-2(5H)-furanone can be based on the reactions of commercially available furfural with hydrogen peroxide under various conditions . Another method includes the oxidation of furan using oxone as the sole oxidant and water as a solvent, which is practical and industrially applicable .
Industrial Production Methods
Industrial production of 2(5H)Furanone, 4-hydroxy-3-(3-phenylpropyl)- often involves scalable and efficient synthetic routes. The oxidation of furan derivatives using environmentally friendly oxidants like hydrogen peroxide and oxone is favored due to its practicality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2(5H)Furanone, 4-hydroxy-3-(3-phenylpropyl)- undergoes various chemical reactions, including:
Nucleophilic and Conjugated Addition: These reactions are common for furanones, allowing the formation of various substituted derivatives.
Diels-Alder Reaction: This reaction involves the addition of dienes to the furanone ring, forming cyclohexene derivatives.
Aldol Condensation: The compound can undergo aldol condensation with carbonyl compounds, leading to the formation of β-hydroxy ketones.
Common Reagents and Conditions
Common reagents used in the reactions of 2(5H)Furanone, 4-hydroxy-3-(3-phenylpropyl)- include hydrogen peroxide, atomic chlorine, and various dienes and carbonyl compounds. Reaction conditions often involve the use of catalysts such as polymer-based sulfonic acid and specific temperature and pressure settings .
Major Products Formed
The major products formed from the reactions of 2(5H)Furanone, 4-hydroxy-3-(3-phenylpropyl)- include formic acid, maleic acid, β-hydroxy ketones, and various substituted furanone derivatives .
Applications De Recherche Scientifique
2(5H)Furanone, 4-hydroxy-3-(3-phenylpropyl)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2(5H)Furanone, 4-hydroxy-3-(3-phenylpropyl)- involves its interaction with various molecular targets and pathways. The compound’s hydroxy group and phenylpropyl substituent play crucial roles in its reactivity and biological activity. It can undergo nucleophilic addition and oxidation reactions, leading to the formation of reactive intermediates that interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®): Known for its caramel-like aroma and used in the food industry.
5-Hydroxy-2(5H)-furanone: A furanone derivative with similar reactivity and applications.
2(5H)-Furanone: The parent compound of the furanone family, used in various organic synthesis reactions.
Uniqueness
2(5H)Furanone, 4-hydroxy-3-(3-phenylpropyl)- is unique due to its specific structure, which includes a hydroxy group and a phenylpropyl substituent. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
78128-85-5 |
|---|---|
Formule moléculaire |
C13H14O3 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
3-hydroxy-4-(3-phenylpropyl)-2H-furan-5-one |
InChI |
InChI=1S/C13H14O3/c14-12-9-16-13(15)11(12)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,14H,4,7-9H2 |
Clé InChI |
CNYGDWQUBNSOAR-UHFFFAOYSA-N |
SMILES canonique |
C1C(=C(C(=O)O1)CCCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


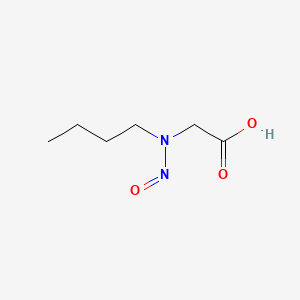

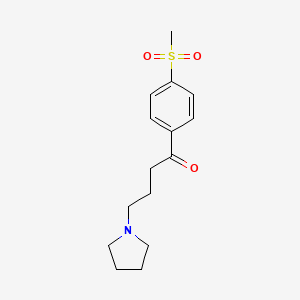
![1-dodecyl-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea](/img/structure/B15344985.png)

![Acetic acid, [(4,5-dihydro-4-oxo-2-thiazolyl)thio]-](/img/structure/B15344998.png)
